molecular formula C4H6F5N B13567908 3,3,4,4,4-Pentafluorobutan-2-amine CAS No. 1781334-71-1

3,3,4,4,4-Pentafluorobutan-2-amine

Cat. No.: B13567908
CAS No.: 1781334-71-1
M. Wt: 163.09 g/mol
InChI Key: RUEFEAYJKJRHIH-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluorobutan-2-amine is a fluorinated amine building block of high interest in advanced pharmaceutical research and development. The presence of the pentafluoro moiety adjacent to the amine functional group makes this compound a valuable synthon for creating more complex molecules with potential enhanced metabolic stability, bioavailability, and binding affinity. While specific studies on this amine are not available in the public domain, research on its ketone analogue, 3,3,4,4,4-Pentafluorobutan-2-one (CAS 374-41-4), highlights the significance of this pentafluorobutyl chain in medicinal chemistry. That related ketone has been employed in the development of potent and selective fluoroketone inhibitors for phospholipase A2 (PLA2) enzymes, which are important pharmacological targets implicated in various inflammatory diseases . As a building block, this compound can be utilized in various synthetic transformations, including amide coupling, reductive amination, and the synthesis of heterocycles. Its primary value lies in its ability to incorporate a highly fluorinated section into a target molecule, which can significantly alter the molecule's electronic properties, lipophilicity, and overall pharmacokinetic profile. Researchers can leverage this compound to develop novel enzyme inhibitors, probe active sites, and create potential therapeutic agents for conditions where fluorinated molecules have shown efficacy. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1781334-71-1

Molecular Formula

C4H6F5N

Molecular Weight

163.09 g/mol

IUPAC Name

3,3,4,4,4-pentafluorobutan-2-amine

InChI

InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3

InChI Key

RUEFEAYJKJRHIH-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)(F)F)N

Origin of Product

United States

Preparation Methods

Reduction of Fluorinated Nitriles or Amides

A common route to primary amines is the reduction of nitriles or amides. For 3,3,4,4,4-Pentafluorobutan-2-amine, the precursor could be a fluorinated nitrile or amide derivative of pentafluorobutane.

  • Reagents: Lithium aluminum hydride (LiAlH4) is widely used for reducing nitriles and amides to primary amines.
  • Mechanism: The hydride ions from LiAlH4 attack the electrophilic carbon of the nitrile or amide, leading to the formation of an imine intermediate, which is further reduced to the amine.
  • Considerations: The strong electron-withdrawing fluorines may reduce the electrophilicity of the nitrile carbon, requiring controlled reaction conditions.

This method is favored for its directness and high yields in similar fluorinated amines synthesis.

Reductive Amination of Fluorinated Ketones

Reductive amination involves the reaction of a ketone with ammonia or an amine, followed by reduction of the imine intermediate.

  • Precursor: 3,3,4,4,4-Pentafluorobutan-2-one or related fluorinated ketones.
  • Reagents: Ammonia or primary amine, combined with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • Advantages: This method allows for the selective introduction of the amino group at the ketone carbon.
  • Research Findings: Studies on pentafluorinated β-hydroxy ketones (precursors to amines) demonstrate mild reaction conditions and high yields (up to 95%) within minutes, indicating that reductive amination of fluorinated ketones is efficient and practical.

Nucleophilic Substitution on Fluorinated Alkyl Halides

Another approach is the nucleophilic substitution (S_N2) of fluorinated alkyl halides with ammonia or amines.

  • Process: The fluorinated alkyl halide undergoes nucleophilic attack by ammonia, replacing the halide with an amino group.
  • Challenges: Due to the strong electron-withdrawing effect of fluorines, the carbon bearing the halide may be less reactive, requiring elevated temperatures or catalysts.
  • Two-step process: Often, alkyl halides are first converted to nitriles by reaction with cyanide ion, then reduced to amines (Gabriel synthesis or related methods).

Other Specialized Methods

  • Hofmann Rearrangement: Conversion of fluorinated primary amides to amines by treatment with halogens and base, followed by rearrangement.
  • Deprotection Strategies: For protected amines (e.g., N-BOC protected), deprotection using fluorinated alcohol solvents under heat has been reported, which may be relevant for handling intermediates in synthesis.

Comparative Data Table of Preparation Methods

Preparation Method Starting Material Key Reagents/Conditions Advantages Limitations Yield Range
Reduction of Fluorinated Nitriles 3,3,4,4,4-Pentafluorobutanenitrile LiAlH4, dry ether, reflux Direct conversion to primary amine Sensitive to moisture, harsh reagent Typically high (>80%)
Reductive Amination of Ketones 3,3,4,4,4-Pentafluorobutan-2-one NH3 or amine, NaCNBH3 or catalytic H2 Mild conditions, high selectivity Requires pure ketone precursor Up to 95%
Nucleophilic Substitution on Alkyl Halides Fluorinated alkyl halide NH3, elevated temp or catalyst Simple reagents Low reactivity due to fluorines Moderate (variable)
Hofmann Rearrangement Fluorinated primary amide Br2, NaOH, heat Useful for amides Multi-step, requires amide precursor Moderate
Deprotection of Protected Amines N-BOC protected amine derivatives Fluorinated alcohols, heat Mild deprotection Requires protected intermediates High

Research Findings and Practical Notes

  • The synthesis of (2S)-3,3,4,4,4-Pentafluorobutan-2-amine has been documented with emphasis on stereochemistry and purity control.
  • Pentafluorinated β-hydroxy ketones, precursors to amines, can be synthesized rapidly under mild conditions using lithium hexamethyldisilazide (LHMDS)-promoted enolate chemistry, which can be followed by reduction to the amine.
  • Fluorinated alcohol solvents such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) are beneficial in solubilizing fluorinated intermediates and facilitating reactions like deprotection.
  • The electron-withdrawing nature of fluorine atoms significantly influences the reactivity of intermediates, often requiring optimized conditions to achieve good yields.
  • NMR studies on fluorinated amines provide valuable insights into their conformations and reactivity, which can guide synthetic approaches.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Fluorinated Butanamine Derivatives

The following table summarizes key structural analogs of 3,3,4,4,4-pentafluorobutan-2-amine, highlighting differences in substituents, fluorine content, and functional groups:

Compound Name Molecular Formula CAS Number Key Features Evidence Source
This compound C₄H₆F₅N Not explicitly listed Five fluorine atoms; amine functional group
1-Cyclohexyl-3,3,4,4,4-pentafluorobutan-amine C₇H₁₂F₅NO DV457 Cyclohexyl substituent; increased steric bulk
1-(Adamantyl)-3,3,4,4,4-pentafluorobutyl-2-amine C₁₄H₂₀F₅N DV484 Adamantyl group; enhanced rigidity
1-(4-Chlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine C₁₀H₉ClF₅N 4416 Chlorophenyl substituent; aromatic interactions
2,2,3,3,4,4,4-Heptafluorobutylamine C₄H₄F₇N 374-99-2 Seven fluorine atoms; higher fluorination
3,3,4,4-Tetrafluorobutan-2-amine hydrochloride C₄H₇F₄N·HCl 155943759 Four fluorine atoms; hydrochloride salt

Key Observations:

  • Fluorination Impact : Increasing fluorine content (e.g., heptafluorobutylamine) enhances molecular weight and likely improves thermal stability and chemical inertness. However, it may reduce solubility in polar solvents .
  • Aromatic Derivatives : Chlorophenyl-substituted analogs (e.g., C₁₀H₉ClF₅N) may exhibit enhanced binding affinity in biological systems due to π-π interactions .

Functional Group Variants

Functional group modifications significantly alter chemical behavior:

Compound Name Functional Group Molecular Formula Key Applications Evidence Source
3,3,4,4,4-Pentafluorobutan-2-one Ketone C₄H₃F₅O Intermediate for fluorinated polymers
3,3,4,4,4-Pentafluorobutan-2-ol Alcohol C₄H₅F₅O Hydrophobic coating agents
3,3,4,4,4-Pentafluoro-1-iodobutane Alkyl halide C₄H₄F₅I Building block for cross-coupling reactions

Key Observations:

  • Ketones vs. Amines : The ketone derivative (C₄H₃F₅O) is more electrophilic, making it suitable for condensation reactions, whereas the amine is nucleophilic .
  • Alcohol Derivatives : The alcohol (C₄H₅F₅O) is utilized in materials science for low-surface-energy coatings, leveraging fluorine's hydrophobic properties .

Commercial Availability

  • 3,3,4,4,4-Pentafluorobutan-2-one (CAS 374-41-4) is sold by Sigma-Aldrich at $57.00/gram, with annual sales of 1,852 bottles, indicating high demand .
  • Heptafluorobutylamine (CAS 374-99-2) has a molecular weight of 199.07 g/mol, suggesting compact size for penetration into lipid bilayers .

Q & A

Q. How can the compound’s pharmacokinetic properties (e.g., half-life, bioavailability) be predicted computationally?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate LogP (lipophilicity), BBB permeability, and CYP450 interactions.
  • PBPK Modeling (GastroPlus) : Simulates absorption/distribution in human physiological compartments .

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